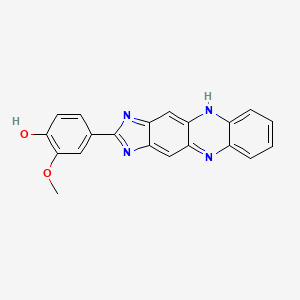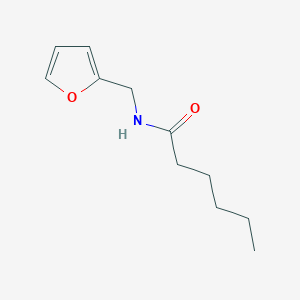
3-Chloro-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-benzamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes multiple chloro and phenyl groups, makes it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-benzamide typically involves multiple steps:
Formation of the azo compound: The synthesis begins with the formation of the azo compound through a diazotization reaction. Aniline is treated with nitrous acid to form a diazonium salt, which is then coupled with another aromatic amine to form the azo compound.
Introduction of the trichloroethyl group: The azo compound is then reacted with trichloroacetyl chloride in the presence of a base to introduce the trichloroethyl group.
Chlorination: The final step involves the chlorination of the benzamide ring using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Applications De Recherche Scientifique
3-Chloro-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to various biological effects.
Pathways Involved: It may modulate signaling pathways, induce apoptosis, or inhibit cell proliferation, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-benzamide: shares similarities with other azo compounds and chlorinated benzamides.
Other Compounds: 4-Chloro-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-benzamide, 3-Chloro-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-aniline.
Uniqueness
Structural Complexity: The presence of multiple chloro and phenyl groups makes it unique.
Biological Activity: Its potential biological activity sets it apart from other similar compounds.
Propriétés
Numéro CAS |
324073-72-5 |
|---|---|
Formule moléculaire |
C21H16Cl4N4O |
Poids moléculaire |
482.2 g/mol |
Nom IUPAC |
3-chloro-N-[2,2,2-trichloro-1-(4-phenyldiazenylanilino)ethyl]benzamide |
InChI |
InChI=1S/C21H16Cl4N4O/c22-15-6-4-5-14(13-15)19(30)27-20(21(23,24)25)26-16-9-11-18(12-10-16)29-28-17-7-2-1-3-8-17/h1-13,20,26H,(H,27,30) |
Clé InChI |
ZRZLDLJTINYDLF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2E)-3-[4-(carboxymethoxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B11992086.png)
![4-bromo-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)benzamide](/img/structure/B11992092.png)
![Ethyl 7-benzoyl-3-(3-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11992094.png)

![N-(4-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B11992114.png)

![6-Amino-3-methyl-4-{2-[(4-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11992124.png)
![8-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11992130.png)
![2-(4-Bromophenyl)-7,9-dichloro-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992131.png)


